molecular formula C16H16F3NO B7873768 {[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

{[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B7873768
M. Wt: 295.30 g/mol
InChI Key: IMOMMJQZFSAPBK-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a methylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of a suitable benzyl alcohol with a trifluoromethyl-substituted phenyl halide under basic conditions to form the benzyloxy intermediate.

    Introduction of the Methylamine Group: The benzyloxy intermediate is then subjected to a nucleophilic substitution reaction with methylamine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-trifluoromethylphenyl ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

{[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    {[4-(Methoxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    {[4-(Benzyloxy)-3-(difluoromethyl)phenyl]methyl}(methyl)amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in {[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds

Properties

IUPAC Name

N-methyl-1-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-20-10-13-7-8-15(14(9-13)16(17,18)19)21-11-12-5-3-2-4-6-12/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOMMJQZFSAPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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